N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 688353-30-2
VCID: VC4265417
InChI: InChI=1S/C16H16BrN3O2S2/c1-9-7-12-14(24-9)15(22)20(2)16(19-12)23-8-13(21)18-11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,18,21)
SMILES: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C
Molecular Formula: C16H16BrN3O2S2
Molecular Weight: 426.35

N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 688353-30-2

Cat. No.: VC4265417

Molecular Formula: C16H16BrN3O2S2

Molecular Weight: 426.35

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 688353-30-2

Specification

CAS No. 688353-30-2
Molecular Formula C16H16BrN3O2S2
Molecular Weight 426.35
IUPAC Name N-(4-bromophenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H16BrN3O2S2/c1-9-7-12-14(24-9)15(22)20(2)16(19-12)23-8-13(21)18-11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,18,21)
Standard InChI Key NTXXQZWMBBYZBG-UHFFFAOYSA-N
SMILES CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C

Introduction

N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. The compound includes a bromophenyl group attached to a thienopyrimidine scaffold via a thio linkage, contributing to its unique structural features and potential applications.

Synthesis

The synthesis of N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves several key steps, requiring careful control of temperature, solvents, and catalysts to ensure high yield and purity. The process typically involves multiple stages, including the formation of the thienopyrimidine core and its subsequent modification to incorporate the bromophenyl group.

Potential Applications

This compound belongs to the class of thienopyrimidine derivatives, which are often explored for their pharmacological properties. The thieno[3,2-d]pyrimidine core is known for its biological activity, suggesting potential applications in drug development for various diseases. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.

Chemical Reactions

N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can participate in various chemical reactions, including oxidation. These reactions are significant for modifying the compound's properties or enhancing its biological activity.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamideNot specifiedThieno[3,2-d]pyrimidine core, bromophenyl group
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory potential, thiadiazole ring
N-(4-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamideNot specifiedPyrrolo[3,2-d]pyrimidine structure, potential pharmacological activity

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